4-[(2-Methyl-5-nitro-phenylimino)-methyl]-benzene-1,3-diol
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Overview
Description
4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group, an imino group, and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol typically involves the condensation of 2-methyl-5-nitroaniline with 1,3-benzenediol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound’s imino and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-benzene-1,3-diol
- 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol derivatives
Uniqueness
Compared to similar compounds, 4-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,3-benzenediol stands out due to its specific structural features, such as the presence of both nitro and imino groups. These functional groups confer unique reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H12N2O4 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[(2-methyl-5-nitrophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-11(16(19)20)6-13(9)15-8-10-3-5-12(17)7-14(10)18/h2-8,17-18H,1H3 |
InChI Key |
OHGBEXURQXMCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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